molecular formula C19H20BrNO B2959501 N-(3-Bromo-4-methylphenyl)(phenylcyclopentyl)formamide CAS No. 1024052-51-4

N-(3-Bromo-4-methylphenyl)(phenylcyclopentyl)formamide

Cat. No.: B2959501
CAS No.: 1024052-51-4
M. Wt: 358.279
InChI Key: IFMPHUSNVOCYFK-UHFFFAOYSA-N
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Description

N-(3-Bromo-4-methylphenyl)(phenylcyclopentyl)formamide (CAS: CB2202763) is a brominated aromatic compound with the molecular formula C₁₉H₂₀BrNO and a molecular weight of 358.27 g/mol . Its structure comprises a formamide group bridging a 3-bromo-4-methylphenyl moiety and a phenyl-substituted cyclopentyl ring. This compound is primarily utilized as a high-purity intermediate in pharmaceutical synthesis, as evidenced by its commercial availability from specialized suppliers in the UK and Germany .

Properties

IUPAC Name

N-(3-bromo-4-methylphenyl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO/c1-14-9-10-16(13-17(14)20)21-18(22)19(11-5-6-12-19)15-7-3-2-4-8-15/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMPHUSNVOCYFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromo-4-methylphenyl)(phenylcyclopentyl)formamide typically involves the reaction of 3-bromo-4-methylaniline with phenylcyclopentylformamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high efficiency, making the compound readily available for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-4-methylphenyl)(phenylcyclopentyl)formamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

N-(3-Bromo-4-methylphenyl)(phenylcyclopentyl)formamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Bromo-4-methylphenyl)(phenylcyclopentyl)formamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. Detailed studies are required to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the aromatic ring and the nature of the appended groups significantly influence the compound’s properties. Key analogs and their characteristics are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
N-(3-Bromo-4-methylphenyl)(phenylcyclopentyl)formamide C₁₉H₂₀BrNO 358.27 3-Bromo, 4-methylphenyl; phenylcyclopentyl High lipophilicity (Br, methyl groups)
N-(3,5-Dibromo-4-hydroxyphenyl)(phenylcyclopentyl)formamide C₁₈H₁₆Br₂NO₂ 441.06 3,5-Dibromo, 4-hydroxyphenyl Enhanced polarity (hydroxyl group)
N-(3-Chloro-4-methylphenyl)(4-phenylpiperazinyl)formamide C₁₈H₂₀ClN₃O 329.82 3-Chloro, 4-methylphenyl; 4-phenylpiperazinyl Increased hydrogen-bonding capacity (piperazinyl)
N-(3-Chloro-4-cyanophenyl)(phenylcyclopentyl)formamide C₁₉H₁₈ClN₂O 333.82 3-Chloro, 4-cyanophenyl High polarity (cyano group); predicted pKa ~13.07
N-(4-Chlorophenyl)-(diphenylphosphoryl)formamide C₁₉H₁₆ClNO₂P 380.76 4-Chlorophenyl; diphenylphosphoryl Electron-withdrawing phosphoryl group

Key Observations :

  • Bromine vs.
  • Cyclopentyl vs. Piperazinyl : The phenylcyclopentyl group introduces steric bulk, which may restrict conformational flexibility, whereas the piperazinyl group enables hydrogen bonding and solubility in polar solvents .
  • Polar Groups: Hydroxyl and cyano substituents elevate polarity, impacting solubility and metabolic stability. For example, the cyano derivative (C₁₉H₁₈ClN₂O) has a predicted density of 1.27 g/cm³, reflecting compact molecular packing .

Stability and Degradation

  • Electron-Withdrawing Groups : Bromine and chlorine substituents may slow oxidative degradation but increase susceptibility to nucleophilic aromatic substitution.
  • Steric Protection : The cyclopentyl ring could shield the formamide group from enzymatic hydrolysis, enhancing in vivo stability .

Biological Activity

N-(3-Bromo-4-methylphenyl)(phenylcyclopentyl)formamide is a compound with the molecular formula C19H20BrNOC_{19}H_{20}BrNO and a molecular weight of 358.27 g/mol. It is recognized for its potential biological activities, which include interactions with various biological targets that may lead to therapeutic applications.

  • Molecular Formula : C19H20BrNOC_{19}H_{20}BrNO
  • Molecular Weight : 358.27 g/mol
  • CAS Number : Not specified in the search results.
  • Synonyms : this compound

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its mechanism of action and potential therapeutic implications.

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may affect various signaling pathways within cells. This inhibition can lead to altered cellular responses, potentially beneficial in treating certain diseases.
  • Receptor Binding : this compound interacts with various receptors, influencing their activity and downstream signaling processes.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Study 1 : A study demonstrated that this compound exhibited significant inhibition of fibroblast growth factor receptors (FGFRs), which are critical in cell proliferation and differentiation. This suggests potential applications in cancer therapy, where FGFRs are often overexpressed.
  • Study 2 : Another research article focused on the compound's neuroprotective properties, indicating that it may play a role in protecting neuronal cells from apoptosis by modulating specific signaling pathways.

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
Enzyme InhibitionInhibits FGFRs, affecting cell proliferationStudy 1
Receptor InteractionBinds to receptors influencing cellular signalingStudy 2
NeuroprotectionProtects neuronal cells from apoptosisStudy 2

Safety and Toxicology

While exploring its biological activities, it is crucial to consider the safety profile of this compound. Preliminary data suggest that it may exhibit toxicity at higher concentrations, necessitating further investigation into its safety margins and potential side effects.

Q & A

Q. What are the optimal synthetic routes for N-(3-Bromo-4-methylphenyl)(phenylcyclopentyl)formamide, and how can reaction yields be maximized?

The synthesis typically involves coupling a brominated aryl amine (e.g., 3-bromo-4-methylaniline) with a cyclopentyl-substituted carbonyl intermediate. A nucleophilic acyl substitution or Ullmann-type coupling may be employed, with copper(I) iodide as a catalyst in anhydrous dimethylformamide (DMF) at 80–100°C . Yield optimization requires rigorous control of stoichiometry (1:1.2 molar ratio of amine to carbonyl) and inert atmosphere conditions to prevent oxidation of intermediates. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product with >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR are essential for confirming the presence of the bromine-substituted aryl group (δ 7.2–7.8 ppm for aromatic protons) and the cyclopentyl moiety (δ 1.5–2.5 ppm for cyclopentyl protons) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can validate the molecular ion peak (e.g., [M+H]+^+) and isotopic pattern consistent with bromine (1:1 ratio for 79^{79}Br and 81^{81}Br) .
  • X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement) resolves stereochemistry and confirms bond lengths/angles (e.g., C–Br bond ≈ 1.89 Å) .

Q. How should researchers handle discrepancies in crystallographic data during structure refinement?

Contradictions in X-ray data (e.g., high R-factor values) may arise from disorder in the cyclopentyl or bromophenyl groups. Use SHELXL’s PART and SIMU instructions to model anisotropic displacement parameters. Validate hydrogen bonding networks (e.g., N–H···O interactions) using Mercury software to ensure geometric plausibility .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in modifying the bromophenyl or cyclopentyl moieties?

Regioselective bromination or functionalization of the aryl ring can be achieved using directed ortho-metalation (DoM) with lithium diisopropylamide (LDA) at −78°C, followed by quenching with electrophiles . For cyclopentyl modifications, ring-opening metathesis (Grubbs catalyst) or enantioselective hydrogenation (using chiral ligands like BINAP) may introduce stereochemical diversity .

Q. How can computational methods predict the compound’s reactivity in catalytic systems?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) model transition states for cross-coupling reactions. Key parameters include:

  • Electrophilicity Index (ω) : Predicts susceptibility to nucleophilic attack at the formamide carbonyl.
  • HOMO-LUMO Gaps : Evaluates electronic interactions with metal catalysts (e.g., Pd(0) in Suzuki couplings) .

Q. What analytical approaches resolve contradictions in impurity profiling during scale-up?

Use hyphenated techniques like LC-MS/MS or GC-HRMS to identify trace by-products (e.g., dehalogenated or dimerized impurities). For quantitation, develop a validated HPLC method with a C18 column (gradient: 0.1% TFA in water/acetonitrile) and UV detection at 254 nm. Reference standards for common impurities (e.g., N-(4-methylphenyl) derivatives) are essential .

Q. How does the bromine atom influence the compound’s bioactivity in mechanistic studies?

The bromine atom enhances electrophilic character, facilitating covalent binding to cysteine residues in target enzymes (e.g., kinases). Use competitive activity-based protein profiling (ABPP) with fluorescent probes to map binding sites. SAR studies show that replacing bromine with chlorine reduces inhibitory potency by ~40% in kinase assays .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Toxicity : Acute toxicity (LD50 > 500 mg/kg in rodents) mandates PPE (gloves, goggles) and fume hood use .
  • Waste Disposal : Brominated by-products require neutralization with 10% sodium thiosulfate before disposal .

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